N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H32N6O5S2 and its molecular weight is 620.74. The purity is usually 95%.
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Scientific Research Applications
1. Sigma-2 Receptor Probes
Compounds similar to the queried chemical have been utilized as probes for sigma-2 receptors. For instance, the compound N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) was radiolabeled and used to study sigma-2 receptors, showing a higher affinity than other compounds in this class (Xu et al., 2005).
2. Quinazoline Derivatives as Pharmacological Agents
Quinazoline derivatives have been explored for their pharmacological properties. A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, showing potential as diuretic and antihypertensive agents (Rahman et al., 2014).
3. Thymidylate Synthase Inhibitors
Synthesis of quinazoline antifolate thymidylate synthase inhibitors has been researched, with various substituents at C2 being investigated for their potential as antitumor agents (Marsham et al., 1989).
4. Antimicrobial and Analgesic Agents
Novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized for their antimicrobial and analgesic properties (Abu‐Hashem et al., 2020).
5. Anticonvulsant Activity
Quinazolinone derivatives have been investigated for their anticonvulsant activity. A series of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides exhibited good anticonvulsant activity in preclinical models (Noureldin et al., 2017).
6. Synthesis and Characterization for Diverse Applications
Several studies have focused on the synthesis and characterization of similar compounds for various applications, including antimicrobial activities and the development of novel pharmaceutical agents. This includes the synthesis of new 1,2,4-triazole derivatives (Bektaş et al., 2010) and the exploration of quinazolinones as potential antimicrobial agents (Desai et al., 2011).
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O5S2/c1-34(2)43(39,40)23-16-14-22(15-17-23)29(38)31-19-27-32-33-30(36(27)25-12-6-7-13-26(25)41-3)42-20-28(37)35-18-8-10-21-9-4-5-11-24(21)35/h4-7,9,11-17H,8,10,18-20H2,1-3H3,(H,31,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDFNGOZHJRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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